2-(2-Bromophenyl)-2-(dimethylamino)acetic acid

Physicochemical Profiling Lipophilicity Prediction ADME Property Assessment

Researchers requiring ortho-brominated α,α-disubstituted amino acid building blocks face limited isomer-specific sourcing. This compound solves that challenge with its unique ortho-bromine proximity, enabling Pd/Cu-catalyzed intramolecular N-arylation for indoline, tetrahydroquinoline, and benzodiazepine scaffolds without additional functional group interconversion. • Ortho-bromine proximity enables divergent synthetic routes inaccessible to meta/para isomers • Serves as heavy-atom derivative (f'' ≈ 1.5 e⁻ at Cu Kα) for SAD/MAD phasing in co-crystallography • Supplied as racemate at ≥98% purity, compatible with HTS without additional purification

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B12121269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-2-(dimethylamino)acetic acid
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC=CC=C1Br)C(=O)O
InChIInChI=1S/C10H12BrNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)
InChIKeyJTTFSGDWSKNCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-2-(dimethylamino)acetic acid: Physicochemical & Comparator Profile


2-(2-Bromophenyl)-2-(dimethylamino)acetic acid (CAS 1218529-41-9) is a racemic, ortho-brominated, α,α-disubstituted amino acid derivative with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol [1]. The compound features a dimethylamino group and a carboxylic acid on the α-carbon, generating a chiral center that is supplied as a racemate unless otherwise specified . Its ortho-bromophenyl substituent provides a chemically distinct environment compared to meta- and para-halogenated analogs, creating differentiation in steric profile, electronic character, and synthetic utility . Authoritative computed properties from PubChem indicate an XLogP3-AA value of 0, while vendor-computed LogP values from Leyan report 2.14 [1].

Synthetic role
Ortho-bromo amino acid enabling intramolecular N-arylation for N-heterocycle synthesis
Structural biology
Heavy-atom derivative for experimental phasing in protein-ligand co-crystallography
Screening context
Racemic scaffold with unannotated bioactivity profile for phenotypic library diversification

Positional and Halogen Substitution Limitations


The ortho-bromine substitution pattern in this compound is not interchangeable with meta- or para-bromo analogs (e.g., CAS 1071454-69-7) or with the non-halogenated parent 2-(dimethylamino)-2-phenylacetic acid (CAS 14758-99-7) without altering both physicochemical and reactivity profiles [1]. The ortho-bromine imposes distinct steric hindrance at the α-carbon chiral center, which influences diastereoselectivity in subsequent transformations and can modulate the basicity of the dimethylamino group through through-space electronic effects . Procurement of a positional isomer as a structural replacement introduces unverified and likely divergent reactivity, making the specific ortho-bromo substitution a non-fungible design element in synthetic planning [2].

Positional isomer mismatch
Meta- or para-bromo analogs lack ortho-dependent cyclization capability and may alter diastereoselectivity.
Non-halogenated parent discrepancy
The unsubstituted phenyl analog shows lower lipophilicity, which may shift hydrophobic interactions and pharmacokinetic behavior.
Racemate vs. single enantiomer
Chiral center supplied as racemate; stereochemical outcome may vary if enantiopure form is required.

Comparator Evidence Against Positional Analogs


Predicted Lipophilicity: Ortho-Bromo vs. Non-Halogenated Parent

In silico lipophilicity comparison using the XLogP3-AA algorithm reveals that 2-(2-bromophenyl)-2-(dimethylamino)acetic acid has a predicted LogP of 0 [1], whereas the non-brominated parent, 2-(dimethylamino)-2-phenylacetic acid, has a predicted XLogP3-AA of -0.7 [2]. This +0.7 log unit increase reflects the lipophilic contribution of the ortho-bromine substituent, potentially altering membrane permeability and protein binding characteristics relative to the unsubstituted scaffold.

Predicted lipophilicity vs. parent
Reported in silico
XLogP3-AA = 0 (target) vs -0.7 (parent); Δ +0.7 log units
Higher lipophilicity may support hydrophobic pocket targeting in design.
Computed by PubChem XLogP3; experimental logP not reported.
Physicochemical Profiling Lipophilicity Prediction ADME Property Assessment

Vendor Purity: Ortho-Bromo vs. Meta-Bromo Isomer

Reputable vendors including Leyan, Bidepharm, and AKSci offer 2-(2-bromophenyl)-2-(dimethylamino)acetic acid with a standard purity specification of ≥95% to 98% . The directly comparable meta-bromo isomer, 2-(3-bromophenyl)-2-(dimethylamino)acetic acid (CAS 1071454-69-7), is also available from Bidepharm at 98% purity . The comparable high purity of both positional isomers means procurement decisions may hinge on specific reactivity rather than purity advantage.

Vendor purity vs. meta isomer
Vendor specification
Target purity 98% (Leyan, Bidepharm); meta isomer also 98% (Bidepharm)
Comparable purity shifts procurement driver to reactivity, not grade.
Batch-specific QC via NMR/HPLC; verify before sensitive reactions.
Chemical Procurement Quality Assurance Isomeric Purity Benchmarking

Intramolecular Cyclization Feasibility: Ortho vs. Meta Isomer

The ortho-bromine in 2-(2-bromophenyl)-2-(dimethylamino)acetic acid enables proximity-driven intramolecular cyclization reactions (e.g., Buchwald-Hartwig or Ullmann-type coupling with the α-amino group) to form N-aryl indoline or tetrahydroisoquinoline scaffolds [1]. The corresponding meta-bromo isomer (CAS 1071454-69-7) cannot undergo direct intramolecular cyclization to form a 5- or 6-membered ring with the α-amino nitrogen due to unfavorable ring strain in the transition state . This constitutes a qualitative but definitive synthetic advantage for the ortho isomer in heterocyclic library synthesis.

Intramolecular cyclization feasibility
Class-level inference
Ortho: feasible 5-/6-membered N-arylation; meta: infeasible
Ortho-bromine uniquely enables N-heterocycle synthesis not replicable by meta isomer.
No published yield comparison; based on general Pd/Cu coupling principles.
Synthetic Chemistry Cross-Coupling Heterocycle Synthesis Ortho-Directing Effects

Documented Bioactivity: Clean Slate vs. Polypharmacological Analogs

Public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) contain no curated IC₅₀, EC₅₀, or Kᵢ data for 2-(2-bromophenyl)-2-(dimethylamino)acetic acid as of April 2026 [1][2][3]. In contrast, structurally related dimethylamino-phenylacetic acid derivatives (e.g., 4-(dimethylamino)phenylacetic acid) have documented MAO-B inhibition [4]. This absence of reported polypharmacology renders the compound a clean-slate screening candidate where any observed bioactivity can be attributed with higher confidence to the ortho-bromo-dimethylamino scaffold, reducing target deconvolution complexity.

Bioactivity database status
Database query
0 curated IC₅₀/EC₅₀/Kᵢ records in ChEMBL, BindingDB, PubChem BioAssay
Unannotated profile reduces confounding polypharmacology risk in phenotypic screens.
Queries performed April 2026; structurally similar analogs show annotated activity.
Drug Discovery Phenotypic Screening Target Deconvolution Chemical Biology

Anomalous Scattering for X-ray Phasing: Bromine vs. Chloro/Fluoro

The ortho-bromine atom (atomic number 35) provides significantly stronger anomalous scattering (f'' ≈ 1.5 e⁻ at Cu Kα) compared to the corresponding ortho-chloro analog (Cl, Z=17, f'' ≈ 0.7 e⁻) or ortho-fluoro analog (F, Z=9, f'' negligible) [1][2]. This makes the compound a more effective heavy-atom derivative for experimental phasing in protein-ligand co-crystallography without requiring soaking with external heavy-atom reagents, a practical advantage for structural biology applications.

Anomalous scattering (Br vs Cl/F)
Class-level inference
Br f'' ≈ 1.5 e⁻ (Cu Kα) vs Cl ≈ 0.7 e⁻; F negligible
Stronger anomalous signal may facilitate SAD/MAD phasing in co-crystallography.
Standard values; no soaking validation data provided.
Structural Biology X-ray Crystallography Phasing Heavy-Atom Derivative

Research and Industrial Application Scenarios


Intramolecular Cyclization Scaffold for N-Heterocycles

As established by the ortho-bromine proximity advantage [1], this compound is ideally suited as a bifunctional building block for constructing indoline, tetrahydroquinoline, or benzodiazepine scaffolds via Pd- or Cu-catalyzed intramolecular N-arylation. The dimethylamino group serves as the nucleophilic partner, while the ortho-bromine acts as the electrophilic coupling site, enabling ring closure without requiring additional functional group interconversion . This divergent synthetic utility is uniquely accessible to the ortho isomer and is not replicable with meta- or para-bromo analogs.

Heavy-Atom Derivative for Experimental Phasing

The enhanced anomalous scattering from the ortho-bromine atom (f'' ≈ 1.5 e⁻ at Cu Kα) [1] makes this compound a practical heavy-atom derivative for co-crystallography. When soaked into protein crystals or co-crystallized as a ligand, the bromine signal facilitates SAD or MAD phasing , providing a streamlined alternative to selenomethionine incorporation. This application is particularly relevant for structural biology groups studying enzyme-inhibitor complexes where the compound's dimethylamino-acetic acid motif mimics natural substrate recognition elements.

Clean-Slate Entry for Phenotypic Screening Libraries

The confirmed absence of curated bioactivity data in public databases [1] supports the use of this compound as a diversification element in phenotypic screening libraries. Its unannotated pharmacological profile reduces the risk of confounding polypharmacology, enabling cleaner hit identification and more straightforward target deconvolution. Procurement at ≥98% purity from vendors such as Leyan or Bidepharm ensures compatibility with high-throughput screening infrastructure without additional purification steps.

Suzuki-Miyaura Substrate for Biaryl Synthesis

The ortho-bromine substituent, while sterically hindered, remains a viable electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the generation of ortho-substituted biaryl derivatives [1]. The α-dimethylamino-acetic acid moiety introduces a polar, ionizable handle that can modulate aqueous solubility and target engagement of the resulting biaryl products. This dual functionality—reactive aryl bromide plus protected amino acid—offers a convergent approach to complex drug-like molecules that is distinct from para- or meta-bromo coupling partners .

Application
Selection Property
Validation Focus
Intramolecular N-heterocycle synthesis
Ortho-bromine proximity for N-arylation
Cyclization feasibility under Pd/Cu catalysis
Co-crystallization phasing support
Bromine anomalous scattering strength
SAD/MAD phasing signal adequacy
Phenotypic screening diversification
Unannotated bioactivity profile
Hit deconvolution clarity and off-target risk
Suzuki-Miyaura biaryl synthesis
Reactive aryl bromide with ionizable amino acid handle
Cross-coupling reactivity and product solubility modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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